molecular formula C12H13N5O4 B607737 GS-441524 CAS No. 1191237-69-0

GS-441524

Cat. No. B607737
M. Wt: 291.1
InChI Key: BRDWIEOJOWJCLU-LTGWCKQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-441524 is a novel small-molecule antiviral drug developed by Gilead Sciences, Inc. It is the active ingredient in the drug Veklury (remdesivir), which is used to treat COVID-19. GS-441524 is a prodrug, which means that it is inactive until it is metabolized in the body. GS-441524 has been shown to be effective against a variety of viral infections, including SARS-CoV-2, the virus that causes COVID-19.

Scientific research applications

  • COVID-19 Treatment: GS-441524 is an adenosine analog and the parent nucleoside of remdesivir, a drug that received emergency approval for COVID-19 treatment. It shows potential effectiveness against COVID-19, possibly even superior to remdesivir, due to its intracellular conversion to an active antiviral substance (Rasmussen et al., 2021). Additionally, the combination of GS-441524 with fluoxetine demonstrated synergistic antiviral effects against different SARS-CoV-2 variants in vitro (Brunotte et al., 2021).

  • Antiviral Activity: GS-441524 acts as an RNA-dependent RNA polymerase (RdRp) inhibitor and has broad-spectrum antiviral activity. Oral GS-441524 derivatives are considered potential game-changers in treating COVID-19 due to their potential to maximize clinical benefits and limited side effects (Wang, Yang, & Song, 2022).

  • Pharmacokinetics and Safety: Preclinical studies have explored the pharmacokinetics and in vitro properties of GS-441524. It has a favorable profile with good stability in various species and potential for development as an oral drug candidate for COVID-19 treatment (Wang et al., 2022).

  • Efficacy in Animal Models: GS-441524 effectively inhibits SARS-CoV-2 infection in mouse models, supporting its potential as a drug candidate for treating COVID-19 and other coronavirus diseases (Li et al., 2021).

  • Comparative Advantage over Remdesivir: Studies suggest that GS-441524 might be superior to remdesivir for COVID-19 treatment due to its synthetic simplicity, in vivo efficacy, and predominant metabolite reaching the lungs (Yan & Muller, 2020).

  • Other Applications: GS-441524 also shows strong inhibition against feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies (Murphy et al., 2018). Additionally, it has been found to inhibit African swine fever virus infection in vitro, suggesting its broader antiviral applications (Huang et al., 2021).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWIEOJOWJCLU-LTGWCKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028047
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile

CAS RN

1191237-69-0
Record name GS-441524
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GS-441524
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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